molecular formula C41H34N2O10S B149278 Colchicine fluorescein CAS No. 66091-34-7

Colchicine fluorescein

Cat. No. B149278
CAS RN: 66091-34-7
M. Wt: 746.8 g/mol
InChI Key: DQCILGJBPWFBHI-UHFFFAOYSA-N
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Scientific Research Applications

Transdermal Osteoarthritis Management

Colchicine has been observed as a potential treatment for osteoarthritis (OA), a widespread joint degenerative disease. Novel transdermal delivery systems using colchicine have been developed to overcome obstacles related to its oral administration, such as poor bioavailability and severe gastrointestinal side effects. These systems include colchicine mesoporous silica nanoparticles/hydrogel patches, which have shown improved drug flux and sustained drug levels over 24 hours, as well as a protective effect in OA models (Mohamed, Elmotasem, & Salama, 2020).

Novel Applications in Medicine

Colchicine's application has extended beyond its traditional use for gout and familial Mediterranean fever to areas such as oncology, immunology, cardiology, and dermatology. Emerging dermatological uses include treatment for conditions like epidermolysis bullosa acquisita and aphthous stomatitis (Dasgeb et al., 2018).

Fluorescence Polarization Immunoassay

A fluorescence polarization immunoassay (FPIA) technique has been developed to determine colchicine, using a polyclonal antibody and antigen labeled with fluorescein isothiocyanate. This assay can be used for quality control of drug formulations and estimation of colchicine content in various matrices, such as urine and milk, with a detection limit of 1.8 ng/mL (Zvereva et al., 2018).

Synthesis, Purification, and Biological Activity of Fluorescein Colchicine

The synthesis of fluorescein colchicine (FC) allows the localization of colchicine-binding receptors in cells. FC's synthesis involves the addition of fluorescein isothiocyanate to deacetyl colchicine. Its biological activity has been validated in various biological systems, demonstrating that FC can be substituted for colchicine in experiments without significant loss in specificity or effectiveness (Clark & Garland, 1978).

Safety And Hazards

While specific safety and hazard information for colchicine fluorescein is not readily available, colchicine is known to be very toxic7. Thermal decomposition can lead to the release of irritating gases and vapors7.


properties

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCILGJBPWFBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H34N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984589
Record name N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein colchicine

CAS RN

66091-34-7
Record name Fluorescein colchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066091347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JI Clark, D Garland - The Journal of cell biology, 1978 - rupress.org
The synthesis of a fluorescent colchicine derivative permits the localization of colchicine-binding receptors in cells. Fluorescein colchicine (FC) was prepared by the addition of …
Number of citations: 28 rupress.org
EA Zvereva, AV Zherdev, AA Formanovsky… - … of pharmaceutical and …, 2018 - Elsevier
… Here, upon antibody binding with a colchicine–fluorescein isothiocyanate (COL-FITC) conjugate, the size of the entire fluorescent complex increases and its mobility decreases, …
Number of citations: 16 www.sciencedirect.com
A Salehzadeh, A Akhkha, W Cushley… - Insect biochemistry and …, 2003 - Elsevier
… Experiments with colchcine and taxol showed similarities of action between azadirachtin and colchicine, and azadirachtin was apparently able to displace colchicine–fluorescein from …
Number of citations: 121 www.sciencedirect.com
M Bebawy, MB Morris, BD Roufogalis - Analytical biochemistry, 1999 - Elsevier
A fluorimetric procedure for assaying the transport activity of P-glycoprotein (P-gp) using a membrane vesicle model has been developed. In this assay methylene blue is incorporated …
Number of citations: 28 www.sciencedirect.com
M Bebawy, MB Morris, BD Roufogalis - British journal of cancer, 2001 - nature.com
Multidrug resistance associated with the overexpression of the multidrug transporter P-glycoprotein is a serious impediment to successful cancer treatment. We found that verapamil …
Number of citations: 51 www.nature.com
C Walss-Bass, K Xu, S David, A Fellous… - Cell and tissue …, 2002 - Springer
Microtubules are cylindrical organelles that play critical roles in cell division. Their subunit protein, tubulin, is a target for various antitumor drugs. Tubulin exists as various forms, known …
Number of citations: 46 link.springer.com
S Guha, B Bhattacharyya - Current Science, 1997 - JSTOR
… The dissociation yielded colchicine bound peptides, having molecular rate of the colchicine analog, colchicine fluorescein, weight of 16-18 kDa, belonging to a tubulin97. Col where the …
Number of citations: 19 www.jstor.org
RD Berlin, JM Oliver - The Journal of cell biology, 1978 - rupress.org
Ultrastructural analyses have revealed striking similarities between Concanavalin A capping and phagocytosis in leukocytes. Both processes involve extensive membrane movement to …
Number of citations: 132 rupress.org
SJ Choi, MF Dallman - Endocrinology, 1999 - academic.oup.com
… Injections of colchicine: fluorescein-colchicine (1 μg/0.1 μl) or saline (0.1 μl) were made using a Hamilton microsyringe and a 25-gauge needle. A 50:50 mixture of colchicine and …
Number of citations: 83 academic.oup.com
G Chakrabarti, S Sengupta, B Bhattacharyya - Journal of Biological …, 1996 - ASBMB
… Deacetylcolchicine and colchicine fluorescein were obtained from Molecular Probes, Inc. All other reagents used were of analytical grade. Other colchicine analogs were gifts from TJ …
Number of citations: 64 www.jbc.org

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